4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran
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Overview
Description
4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran is a specialized organomagnesium compound used in various chemical reactions. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable due to its unique structure, which includes a spirocyclic moiety and a phenylmagnesium bromide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide typically involves the reaction of 4-bromomethylphenylmagnesium bromide with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Tetrahydrofuran is often used as the solvent due to its ability to stabilize the Grignard reagent.
Major Products
The major products formed from reactions with 4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide include secondary and tertiary alcohols, depending on the type of carbonyl compound used.
Scientific Research Applications
4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide is used in various scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The spirocyclic structure provides additional stability and reactivity to the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the spirocyclic structure.
4-Methylphenylmagnesium Bromide: Similar structure but with a methyl group instead of the spirocyclic moiety.
1,4-Dioxa-8-azaspiro[4.5]decane: The spirocyclic component without the Grignard functionality.
Uniqueness
4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide is unique due to its combination of a spirocyclic structure and a Grignard reagent. This dual functionality provides enhanced reactivity and stability, making it a valuable tool in organic synthesis.
Properties
IUPAC Name |
magnesium;8-(phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18NO2.BrH.Mg/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14;;/h2-5H,6-12H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWGJLOLVHJYEM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=[C-]C=C3.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrMgNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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